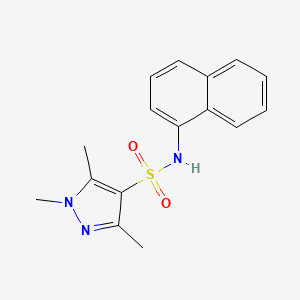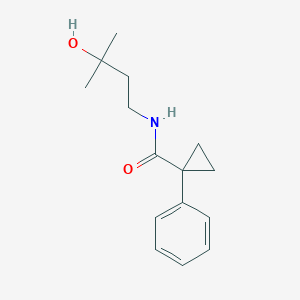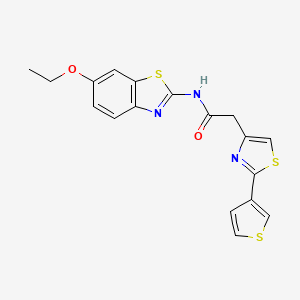
1,3,5-trimethyl-N-naphthalen-1-ylpyrazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-trimethyl-N-naphthalen-1-ylpyrazole-4-sulfonamide, also known as TNP-470, is a potent anti-angiogenic agent that has been widely studied for its potential use in cancer treatment. TNP-470 is a synthetic analog of fumagillin, a natural product that was first isolated from the fungus Aspergillus fumigatus in 1951. TNP-470 has been shown to inhibit the growth of new blood vessels, a process known as angiogenesis, which is critical for the growth and spread of tumors.
Wirkmechanismus
1,3,5-trimethyl-N-naphthalen-1-ylpyrazole-4-sulfonamide inhibits angiogenesis by targeting the endothelial cells that line the blood vessels that supply tumors with nutrients and oxygen. 1,3,5-trimethyl-N-naphthalen-1-ylpyrazole-4-sulfonamide binds to and inhibits the activity of a protein called methionine aminopeptidase-2 (MetAP-2), which is required for the formation of new blood vessels. By inhibiting MetAP-2, 1,3,5-trimethyl-N-naphthalen-1-ylpyrazole-4-sulfonamide prevents the growth of new blood vessels and starves tumors of the nutrients and oxygen they need to grow and spread.
Biochemical and Physiological Effects:
1,3,5-trimethyl-N-naphthalen-1-ylpyrazole-4-sulfonamide has been shown to have a number of biochemical and physiological effects in addition to its anti-angiogenic properties. 1,3,5-trimethyl-N-naphthalen-1-ylpyrazole-4-sulfonamide has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit the activity of enzymes involved in tumor invasion and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1,3,5-trimethyl-N-naphthalen-1-ylpyrazole-4-sulfonamide is that it is a potent and specific inhibitor of angiogenesis, making it a useful tool for studying the role of angiogenesis in cancer and other diseases. However, one limitation of 1,3,5-trimethyl-N-naphthalen-1-ylpyrazole-4-sulfonamide is that it can be toxic to normal cells at high doses, which can limit its use in clinical settings.
Zukünftige Richtungen
There are several future directions for research on 1,3,5-trimethyl-N-naphthalen-1-ylpyrazole-4-sulfonamide. One area of interest is the development of new analogs of 1,3,5-trimethyl-N-naphthalen-1-ylpyrazole-4-sulfonamide that have improved potency and specificity for MetAP-2. Another area of interest is the use of 1,3,5-trimethyl-N-naphthalen-1-ylpyrazole-4-sulfonamide in combination with other anti-cancer agents, such as chemotherapy and radiation therapy, to enhance their effectiveness. Finally, there is ongoing research on the use of 1,3,5-trimethyl-N-naphthalen-1-ylpyrazole-4-sulfonamide in the treatment of other diseases that are characterized by abnormal angiogenesis, such as macular degeneration and rheumatoid arthritis.
Conclusion:
In conclusion, 1,3,5-trimethyl-N-naphthalen-1-ylpyrazole-4-sulfonamide is a potent anti-angiogenic agent that has been extensively studied for its potential use in cancer treatment. 1,3,5-trimethyl-N-naphthalen-1-ylpyrazole-4-sulfonamide inhibits angiogenesis by targeting the endothelial cells that line the blood vessels that supply tumors with nutrients and oxygen. 1,3,5-trimethyl-N-naphthalen-1-ylpyrazole-4-sulfonamide has a number of biochemical and physiological effects in addition to its anti-angiogenic properties, and there are several future directions for research on this compound. While 1,3,5-trimethyl-N-naphthalen-1-ylpyrazole-4-sulfonamide has some limitations for use in clinical settings, it remains a valuable tool for studying the role of angiogenesis in cancer and other diseases.
Synthesemethoden
1,3,5-trimethyl-N-naphthalen-1-ylpyrazole-4-sulfonamide can be synthesized using a multistep process that involves the condensation of naphthalene-1-carboxaldehyde with 3,5-dimethylpyrazole in the presence of a base to form the intermediate 1-(3,5-dimethylpyrazol-1-yl)naphthalene-2-carbaldehyde. This intermediate is then reacted with sulfamide to form 1,3,5-trimethyl-N-naphthalen-1-ylpyrazole-4-sulfonamide.
Wissenschaftliche Forschungsanwendungen
1,3,5-trimethyl-N-naphthalen-1-ylpyrazole-4-sulfonamide has been extensively studied for its anti-angiogenic properties and its potential use in cancer treatment. In preclinical studies, 1,3,5-trimethyl-N-naphthalen-1-ylpyrazole-4-sulfonamide has been shown to inhibit the growth of a wide range of tumors, including breast, lung, prostate, and colon cancers. 1,3,5-trimethyl-N-naphthalen-1-ylpyrazole-4-sulfonamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in animal models.
Eigenschaften
IUPAC Name |
1,3,5-trimethyl-N-naphthalen-1-ylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-11-16(12(2)19(3)17-11)22(20,21)18-15-10-6-8-13-7-4-5-9-14(13)15/h4-10,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQMNSSRFNRGON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-trimethyl-N-naphthalen-1-ylpyrazole-4-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-tert-butyl-N-[(5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7682650.png)
![N-[5-(dimethylamino)pyridin-2-yl]-2-ethylsulfonylbenzamide](/img/structure/B7682652.png)
![3-(4-methoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-N-(methylcarbamoyl)propanamide](/img/structure/B7682653.png)
![1-[(2-Methoxy-5-methylphenyl)methyl]-4-(1-methylpyrazol-4-yl)piperidine](/img/structure/B7682660.png)
![2H-benzotriazol-4-yl-(8-methyl-2-azaspiro[4.4]nonan-2-yl)methanone](/img/structure/B7682672.png)

![N-(3-chlorophenyl)-3-(2,6-dioxa-9-azaspiro[4.5]decane-9-carbonyl)benzenesulfonamide](/img/structure/B7682707.png)
![N-(4-bromo-2-methylphenyl)-2-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7682715.png)
![2-[[2-[1,3-Benzodioxol-5-ylmethyl(methyl)amino]acetyl]amino]thiophene-3-carboxamide](/img/structure/B7682720.png)
![N-(2-adamantyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7682740.png)

![2-[[4-[2-(4-Methoxyphenoxy)ethyl]piperazin-1-yl]methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7682748.png)
![[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxylate](/img/structure/B7682752.png)
